3,4-dihydroxy-1-[(1R)-1-(hydroxymethyl)-2-phenylethyl]-2-methyl-pyridinium
Description
3,4-Dihydroxy-1-[(1R)-1-(hydroxymethyl)-2-phenylethyl]-2-methyl-pyridinium is a pyridinium-based compound characterized by a cationic heterocyclic core with hydroxyl, hydroxymethyl, and phenylethyl substituents. Industrial synthesis routes for structurally related compounds (e.g., hexanoic acid esters with phenylethyl motifs) highlight the importance of regioselective functionalization and stereochemical control .
Properties
IUPAC Name |
1-[(2R)-1-hydroxy-3-phenylpropan-2-yl]-2-methylpyridin-1-ium-3,4-diol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO3/c1-11-15(19)14(18)7-8-16(11)13(10-17)9-12-5-3-2-4-6-12/h2-8,13,17,19H,9-10H2,1H3/p+1/t13-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAYRGKKCBATAET-CYBMUJFWSA-O | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=[N+](C=CC(=C1O)O)C(CC2=CC=CC=C2)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=[N+](C=CC(=C1O)O)[C@H](CC2=CC=CC=C2)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18NO3+ | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
- Unfortunately, specific synthetic routes and reaction conditions for CN128 are not readily available in the public domain. it’s worth noting that CN128 is a proprietary compound developed by Hangzhou Zede Medical Technology Co., Ltd., with full intellectual property rights .
- Industrial production methods remain undisclosed due to proprietary considerations.
Chemical Reactions Analysis
- CN128’s reactivity and specific reactions are not widely documented. as an iron chelator, it likely undergoes coordination reactions with iron ions.
- Common reagents and conditions for iron chelation reactions typically involve ligands with oxygen, nitrogen, or sulfur donor atoms.
Scientific Research Applications
Chemical Properties and Structure
Chemical Information:
- IUPAC Name: (R)-3,4-dihydroxy-1-(1-hydroxy-3-phenylpropan-2-yl)-2-methylpyridin-1-ium
- CAS Number: 2457170-98-6
- Molecular Formula: C15H18NO3
- Purity: 95% .
The compound features a pyridinium structure with hydroxyl and methyl substituents that contribute to its biological activity and chemical reactivity.
Pharmacological Applications
Antioxidant Activity:
Research indicates that CN128 exhibits significant antioxidant properties. It has been shown to scavenge free radicals effectively, which can be beneficial in preventing oxidative stress-related diseases. Studies have demonstrated its potential in mitigating cellular damage in various models of oxidative stress .
Neuroprotective Effects:
Preclinical studies suggest that this compound may offer neuroprotective benefits. It has been investigated for its ability to protect neuronal cells from apoptosis induced by neurotoxic agents. The mechanism appears to involve modulation of oxidative stress pathways and enhancement of neuronal survival .
Anti-inflammatory Properties:
CN128 has also been studied for its anti-inflammatory effects. It inhibits the production of pro-inflammatory cytokines, which may be useful in treating conditions characterized by chronic inflammation, such as arthritis and neurodegenerative diseases .
Biochemical Applications
Enzyme Inhibition:
This compound has been identified as an inhibitor of specific enzymes involved in metabolic pathways. For instance, it has shown inhibitory activity against certain oxidases, which could have implications for drug development targeting metabolic disorders .
Metabolite Studies:
In metabolomics research, CN128 serves as a reference standard for identifying metabolic pathways involving phenolic compounds. Its unique structure allows researchers to trace its metabolic fate in biological systems .
Material Science Applications
Polymer Chemistry:
In material science, CN128 is explored for its potential use in polymer synthesis. Its hydroxyl groups can participate in polymerization reactions, leading to the development of novel materials with enhanced properties such as increased thermal stability and mechanical strength .
Nanotechnology:
The compound's unique chemical properties make it a candidate for applications in nanotechnology, particularly in the synthesis of nanoparticles with specific functionalities for drug delivery systems .
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Antioxidant Study | Evaluated the radical scavenging ability of CN128 | Demonstrated significant reduction in oxidative stress markers in vitro. |
| Neuroprotection Research | Assessed protective effects on neuronal cells | Showed reduced apoptosis rates under neurotoxic conditions. |
| Inflammation Model | Investigated anti-inflammatory effects in animal models | Reduced levels of TNF-alpha and IL-6 were observed following treatment. |
Mechanism of Action
- CN128’s mechanism involves iron regulation. By chelating excess iron, it helps maintain iron homeostasis and prevent iron-related damage.
- Molecular targets and pathways are not explicitly disclosed, but its iron-chelating properties likely involve interactions with iron ions and cellular transport systems.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Functional Group Analysis
The compound’s key features include:
- Pyridinium core : Imparts cationic character, enhancing solubility in polar solvents.
- 3,4-Dihydroxy groups : Facilitate hydrogen bonding and metal chelation.
- (1R)-1-(Hydroxymethyl)-2-phenylethyl substituent : A chiral, lipophilic side chain that may modulate receptor interactions.
Comparisons with analogous compounds (Table 1):
Biological Activity
3,4-Dihydroxy-1-[(1R)-1-(hydroxymethyl)-2-phenylethyl]-2-methyl-pyridinium, also known by its CAS number 2457170-98-6, is a compound of interest due to its potential biological activities, particularly in neuropharmacology and inflammation modulation. This article reviews the biological activity of this compound based on various studies and findings.
The compound is classified under the pyridine derivatives and possesses several hydroxyl groups that may contribute to its biological properties. Its structure can be described as follows:
- IUPAC Name : (R)-3,4-dihydroxy-1-(1-hydroxy-3-phenylpropan-2-yl)-2-methylpyridin-1-ium
- Molecular Formula : C₁₅H₁₇NO₃
Research indicates that compounds with similar structures often interact with neurotransmitter systems, particularly the dopamine system. In a study involving dopamine autoreceptor agonists, it was found that related compounds could decrease dopamine synthesis and neuronal firing, suggesting potential applications in treating disorders like schizophrenia .
Neuroprotective Effects
Evidence suggests that 3,4-dihydroxy derivatives exhibit neuroprotective properties. For instance, studies have shown that these compounds can mitigate oxidative stress and inflammation in neuronal cells. In particular, the modulation of the NLRP3 inflammasome pathway has been highlighted as a critical mechanism through which these compounds exert their protective effects against neurodegenerative conditions like Alzheimer's disease .
Antioxidant Activity
The presence of multiple hydroxyl groups in the structure of this compound suggests significant antioxidant capabilities. This is supported by findings indicating that such compounds can scavenge free radicals and reduce lipid peroxidation in cellular models .
Study on Dopaminergic Activity
A study involving cynomolgus monkeys demonstrated that related pyridine compounds showed high affinity for dopamine receptors (D2 and D3) and exhibited antipsychotic-like effects in behavioral tests. The administration of these compounds resulted in decreased locomotor activity and alterations in dopamine signaling pathways .
Inflammation Modulation
In vitro studies have shown that 3,4-dihydroxy derivatives can significantly reduce pro-inflammatory cytokine levels in microglial cells. This suggests a therapeutic potential for managing neuroinflammation associated with chronic neurological diseases .
Data Summary
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
